molecular formula C7H4BrFO2 B119003 4-Bromo-3-fluorobenzoic acid CAS No. 153556-42-4

4-Bromo-3-fluorobenzoic acid

Cat. No.: B119003
CAS No.: 153556-42-4
M. Wt: 219.01 g/mol
InChI Key: RMYOGXPGIDWJLU-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorobenzoic acid is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 3 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is a white to off-white crystalline powder and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-fluorobenzoic acid can be synthesized through several methods. One common method involves the bromination of 3-fluorobenzoic acid. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Another method involves the oxidation of 4-bromo-3-fluorotoluene using potassium permanganate. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and oxidation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-3-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: The compound is used in the development of drugs, particularly those targeting cancer and inflammatory diseases.

    Industry: It is employed in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

  • 4-Bromo-2-fluorobenzoic acid
  • 3-Bromo-4-fluorobenzoic acid
  • 2-Bromo-4-fluorobenzoic acid

Comparison: 4-Bromo-3-fluorobenzoic acid is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning influences its chemical reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYOGXPGIDWJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378389
Record name 4-Bromo-3-fluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153556-42-4
Record name 4-Bromo-3-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153556-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-bromo-3-fluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-bromo-3-fluoro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Bromo-3-fluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-3-FLUOROBENZOIC ACID
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Synthesis routes and methods I

Procedure details

A solution of 4-bromo-3-fluorotoluene (35 g) and sodium hydroxide (7.7 g) in pyridine and water was stirred and heated to reflux. Potassium permanganate (123 g) was added to the mixture over 2 hours. The resulting suspension was heated at reflux for a further 3 hours. The mixture was filtered hot through hyflo. The hyflo was washed with boiling water, followed by ethyl acetate. The cooled aqueous layer was acidified to pH1 with concentrated hydrochloric acid and extracted with ethyl acetate. The organic extract was washed with water, dried (MgSO4) and filtered. The filtrate was evaporated to dryness and the residue triturated with petroleum spirit (bp 60°-80° C.) to give 4-bromo-3-fluorobenzoic acid as a white solid (21.25 g), m.p. 213°-215° C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Bromo-3-fluorotoluene(40.0 g, 0.212 mol) was heated at 90° C. in H2O (200 mL) and pyridine (200 mL) with mechanical stirring under Ar. Potassium permanganate (KMnO4) (67 g, 0.424 mol) was added portionwise over 3 h. After 4 h, an HPLC of a filtered sample indicated 50% conversion to the acid. An additional 30 g of KMnO4 was added and heating continued overnight. HPLC indicated 81% conversion. Further KMnO4 was added portionwise with reaction monitoring by HPLC until >95% conversion was obtained. The reaction mixture was filtered through Celite, the filter pad washed with H2O, aq NaOH and EtOH. The filtrate was concentrated to a small volume, then partitioned between 3N NaOH solution and diethyl ether. The aqueous basic layer was separated, cooled in an ice-H2O bath and acidified slowly with 6N HCl solution to precipitate the white solid product. This was collected by suction filtration and dried at 40° C. in a vacuum oven overnight to give the title compound. mp 190-192° C.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
67 g
Type
reactant
Reaction Step Three
Name
Quantity
30 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of 4-bromo-3-fluorotoluene (15.0 g, 79.35 mmol) and sodium hydroxide (3.3 g, 82.53 mmol) in pyridine (80 ml) and water (160 ml) was stirred at reflux. Potassium permanganese (52.7 g, 333.28 mmol) was added to the mixture over 30 min. The resulting suspension was heated at reflux for 3 h. The mixture was filtered through celite. The celite was washed with hot water, followed by ethyl acetate. The cooled aqueous layer was acidified to pH 1 with conc.HCl and extracted with ethyl acetate. The extracts was dried (MgSO4) and concentrated to afford 15.0 g (86.3%) of the titled compound as a white crystal. The compound was used for the next reaction directly.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
52.7 g
Type
reactant
Reaction Step Two
Yield
86.3%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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